molecular formula C13H16ClN3O2 B3051139 Benzyl L-histidinate dihydrochloride CAS No. 31321-62-7

Benzyl L-histidinate dihydrochloride

Cat. No.: B3051139
CAS No.: 31321-62-7
M. Wt: 281.74 g/mol
InChI Key: FRJRDAPZBUIVLH-YDALLXLXSA-N
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Description

Benzyl L-histidinate dihydrochloride is a chemical compound with the molecular formula C13H15N3O2.2ClH and a molecular weight of 318.19898 . It is a derivative of L-histidine, an essential amino acid, and is often used in various scientific and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl L-histidinate dihydrochloride typically involves the esterification of L-histidine with benzyl alcohol, followed by the formation of the dihydrochloride salt. The reaction conditions often include the use of an acid catalyst and a solvent such as ethanol. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using similar synthetic routes. The process involves the use of large-scale reactors and continuous flow systems to ensure high yield and purity. The product is then purified using techniques such as crystallization and recrystallization to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: Benzyl L-histidinate dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Benzyl L-histidinate dihydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Benzyl L-histidinate dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a ligand, binding to the active site of enzymes and modulating their activity. This interaction can lead to changes in the enzyme’s conformation and function, ultimately affecting various biochemical pathways .

Comparison with Similar Compounds

  • L-histidine methyl ester dihydrochloride
  • L-histidinium hydrochloride monohydrate
  • L-histidinium methyl ester dihydrochloride

Comparison: Benzyl L-histidinate dihydrochloride is unique due to the presence of the benzyl group, which imparts distinct chemical and physical properties. Compared to L-histidine methyl ester dihydrochloride, this compound has enhanced stability and reactivity, making it more suitable for certain applications in organic synthesis and medicinal chemistry .

Properties

CAS No.

31321-62-7

Molecular Formula

C13H16ClN3O2

Molecular Weight

281.74 g/mol

IUPAC Name

benzyl (2S)-2-amino-3-(1H-imidazol-5-yl)propanoate;hydrochloride

InChI

InChI=1S/C13H15N3O2.ClH/c14-12(6-11-7-15-9-16-11)13(17)18-8-10-4-2-1-3-5-10;/h1-5,7,9,12H,6,8,14H2,(H,15,16);1H/t12-;/m0./s1

InChI Key

FRJRDAPZBUIVLH-YDALLXLXSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)[C@H](CC2=CN=CN2)N.Cl

SMILES

C1=CC=C(C=C1)COC(=O)C(CC2=CN=CN2)N.Cl.Cl

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(CC2=CN=CN2)N.Cl

31321-62-7

sequence

H

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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